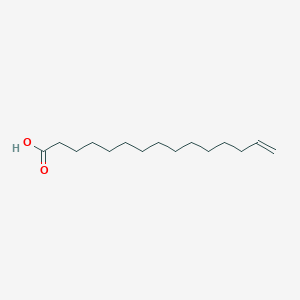

10-Phenyldecanoic acid

Descripción general

Descripción

10-Phenyldecanoic acid is a chemical compound that has been studied in various contexts due to its potential applications in organic electronics and biosynthesis. While the provided papers do not directly discuss 10-Phenyldecanoic acid, they do provide insights into related compounds and their properties, which can be informative for understanding the broader class of substances to which 10-Phenyldecanoic acid belongs.

Synthesis Analysis

The synthesis of related compounds, such as 10-phenyl-9,10-dihydroacridine derivatives, involves attaching different substituents and studying their influence through theoretical calculations and experimental measurements . Another study discusses the synthesis of phenyl lactic acid, which, although not the same, shares a phenyl group commonality with 10-Phenyldecanoic acid . The synthesis of 10-hydroxydecanoic acid from ricinoleates through alkaline cleavage also provides insights into the types of reactions that fatty acids with phenyl groups might undergo .

Molecular Structure Analysis

The molecular structure of compounds related to 10-Phenyldecanoic acid, such as the 10-phenyl-9,10-dihydroacridine derivatives, is characterized by a twisted conjugation structure, which influences their electronic properties . The structure of phenyl lactic acid and its role in the biosynthesis of tropic acid also highlights the importance of the phenyl group in biological processes .

Chemical Reactions Analysis

Chemical reactions involving related compounds include the reduction of 9-phenyldecahydroacridines to perhydroacridines, which demonstrates the reactivity of the phenyl group in certain conditions . The hydrothermal synthesis of metal–organic frameworks (MOFs) using 1,10-phenanthroline and biphenyltetracarboxylic acid shows the versatility of phenyl-containing compounds in forming complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as the high triplet energies of the 10-phenyl-9,10-dihydroacridine derivatives, make them suitable as host materials for phosphorescent organic light-emitting diodes (PHOLEDs) . The photocatalytic properties of MOFs constructed with phenanthroline and biphenyltetracarboxylic acid demonstrate the potential of phenyl-containing compounds in applications such as the decomposition of organic dyes .

Aplicaciones Científicas De Investigación

Trapping and Metabolism in the Myocardium

- Application : 10-Phenyldecanoic acid derivatives, specifically PHIPA 3-10, have been studied for their potential in diagnosing coronary artery disease or cardiomyopathies. These derivatives exhibit properties similar to long-chain fatty acids, enabling efficient uptake by myocytes and functioning as substrates for beta-oxidation before being trapped in the heart muscle (Eisenhut et al., 1997).

Utilization in Microbial Lipid Production

- Application : Phenyldecanoic acid is a constituent in the biosynthesis of wax esters and triacylglycerols by Rhodococcus opacus PD630. This microbe can utilize hydrocarbons like phenyldecane, converting them into valuable lipids for industrial applications (Alvarez et al., 2002).

Role in Enzyme Substrate Specificity

- Application : Research on the enzyme specificity of Saccharomyces cerevisiae myristoyl-CoA:protein N-myristoyltransferase (NMT) identified 10-Phenyldecanoic acid as a favorable substrate, offering insights into enzyme mechanisms and potential applications in biochemical research (Kishore et al., 1991).

In Coordination Chemistry and Luminescence

- Application : The compound's derivative, 1,10-Phenanthroline, is used in coordination chemistry, particularly in the development of luminescent materials. These materials have potential applications in medicine, biological markers, and drug delivery systems (Zhao et al., 2016).

Surfactant and Polymer Interaction Studies

- Application : Sodium 10-Phenyldecanoate has been studied for its interaction with poly(ethylene oxide) polymers. These studies are significant for understanding the behavior of anionic surfactants with neutral polymers, relevant in industrial and cosmetic applications (Landry et al., 2009).

Metal Extraction and Binding

- Application : Derivatives of Phenyldecanoic acid, like neodecanoic acid, have been explored for their metal extracting properties. This research is significant for hydrometallurgy and the recycling of non-ferrous metals (Gotfryd et al., 2015).

Safety and Hazards

10-Phenyldecanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of exposure, it is recommended to wash with plenty of water and seek medical help .

Direcciones Futuras

One of the papers I found mentions that the main compounds in Cyperus rotundus fatty oil are palmitic acid, (Z. Z) 9,12-Octadecadienoic acid, 8-Octadecenoic acid, and 10-Phenyldecanoic acid . This suggests that 10-Phenyldecanoic acid could be explored further in the context of natural product chemistry and its potential applications .

Mecanismo De Acción

Pharmacokinetics

It’s known that the compound is a white crystalline solid at room temperature, insoluble in water but soluble in organic solvents such as ether and dichloromethane . These properties may influence its bioavailability.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 10-Phenyldecanoic acid, it’s known that the compound should be stored in a dry, room-temperature environment . .

Propiedades

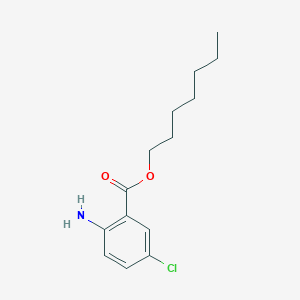

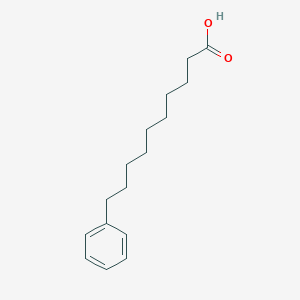

IUPAC Name |

10-phenyldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c17-16(18)14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISIYJPTBDSIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170921 | |

| Record name | 10-Phenyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Phenyldecanoic acid | |

CAS RN |

18017-73-7 | |

| Record name | 10-Phenyldecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018017737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18017-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Phenyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Phenyldecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-Phenyldecanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3582F5CN78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological role of 10-Phenyldecanoic acid in Pseudomonas putida CA-3?

A1: 10-Phenyldecanoic acid serves as a substrate for Pseudomonas putida CA-3, a bacterium capable of utilizing it for both growth and the production of polyhydroxyalkanoates (PHAs) []. The enzyme responsible for the initial activation of 10-Phenyldecanoic acid in this bacterium is a fatty acyl coenzyme A synthetase, specifically FadD []. This enzyme activates the acid by converting it into its corresponding CoA derivative, allowing it to enter metabolic pathways.

Q2: Beyond Pseudomonas putida CA-3, where else has 10-Phenyldecanoic acid been identified?

A3: 10-Phenyldecanoic acid has been detected in extracts obtained from the microalga Haematococcus pluvialis []. This finding suggests a broader distribution of this compound in nature, expanding its potential biological relevance beyond bacterial metabolism.

Q3: What analytical techniques have been used to identify and quantify 10-Phenyldecanoic acid?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed for both the identification and quantification of 10-Phenyldecanoic acid in complex mixtures [, ]. This technique provides valuable information about the compound's retention time and its characteristic mass spectrum, enabling its differentiation from other components. In the context of Haematococcus pluvialis extracts, Ultra High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight mass spectrometry (UHPLC-QToF) was also utilized for the identification of 10-Phenyldecanoic acid [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.